1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(5-ethoxy-2-mercaptophenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
Properties
Molecular Formula |
C11H13BrO2S |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-1-(5-ethoxy-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2S/c1-3-14-8-4-5-10(15)9(6-8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
InChI Key |
NYRZDDFXHJRMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S)C(C(=O)C)Br |
Origin of Product |
United States |
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